8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride
Brand Name: Vulcanchem
CAS No.: 67238-75-9
VCID: VC18443016
InChI: InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H
SMILES:
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8 g/mol

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride

CAS No.: 67238-75-9

Cat. No.: VC18443016

Molecular Formula: C18H18ClNO3

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride - 67238-75-9

Specification

CAS No. 67238-75-9
Molecular Formula C18H18ClNO3
Molecular Weight 331.8 g/mol
IUPAC Name (7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride
Standard InChI InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H
Standard InChI Key HKOPVSZRCXLEAG-UHFFFAOYSA-N
Canonical SMILES C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in a benzopyran structure. The compound features a 7-hydroxy group on the A-ring and an 8-(dimethylamino)methyl substituent, which is critical for its enhanced TrkB binding affinity. The hydrochloride salt improves solubility, facilitating bioavailability in biological systems.

Table 1: Molecular Properties

PropertyValueSource
CAS No.67238-75-9
Molecular FormulaC18H18ClNO3\text{C}_{18}\text{H}_{18}\text{ClNO}_{3}
Molecular Weight331.8 g/mol
SolubilityHydrochloride salt enhances aqueous solubility

Synthetic Pathways

The synthesis begins with 7-hydroxyflavone, which undergoes sequential modifications:

  • Mannich Reaction: Introduction of the dimethylaminomethyl group at the 8-position using formaldehyde and dimethylamine.

  • Hydrochloride Formation: Reaction with hydrochloric acid to yield the final salt form.
    Optimization involves thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%).

Mechanism of Action: TrkB Agonism and Downstream Signaling

TrkB Receptor Activation

8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride acts as a high-affinity TrkB agonist, mimicking the endogenous ligand brain-derived neurotrophic factor (BDNF). Binding induces receptor dimerization and autophosphorylation, activating three key pathways:

  • MAPK/ERK: Promotes neuronal differentiation and survival.

  • PI3K/Akt: Inhibits apoptosis and supports metabolic homeostasis.

  • PLC-γ1: Modulates synaptic plasticity and neurotransmitter release .

Table 2: Comparative TrkB Activation Profiles

CompoundEC50_{50} (nM)Duration of Action (h)
7,8-DHF502–4
8-(Dimethylamino)methyl-7-OH108–16
Data derived from cortical neuron assays and in vivo pharmacokinetics

Neuroprotective and Anti-Apoptotic Effects

In glutamate-induced neuronal apoptosis models, the compound reduced caspase-3 activity by 70% at 50 nM, outperforming 7,8-DHF (45% reduction) . This correlates with sustained Akt phosphorylation, which blocks pro-apoptotic BAD and caspase-9 .

Preclinical Research Findings

In Vivo Neurogenesis

Chronic oral administration (1 mg/kg/day for 28 days) in C57BL/6J mice increased hippocampal neurogenesis by 2.3-fold, measured via BrdU/NeuN co-labeling. This effect was abolished in TrkB-knockout models, confirming receptor dependency .

Antidepressant Efficacy

In the forced swim test (FST), treated mice exhibited 40% shorter immobility times vs. controls, comparable to fluoxetine. The effect emerged after 14 days, aligning with neurogenesis timelines .

Table 3: Key Pharmacological Outcomes

ModelDoseOutcome
Glutamate Toxicity50 nM70% caspase-3 inhibition
Chronic Stress1 mg/kg40% ↓ immobility time (FST)
Neurogenesis1 mg/kg2.3-fold ↑ hippocampal BrdU+ cells

Therapeutic Applications and Future Directions

Neurodegenerative Diseases

The compound’s ability to cross the blood-brain barrier and orally activate TrkB positions it as a candidate for Alzheimer’s and Parkinson’s disease therapies. Pilot studies show reduced β-amyloid toxicity in vitro.

Mood Disorders

Its robust antidepressant profile, devoid of monoaminergic side effects, suggests potential as a next-generation antidepressant. Phase I trials are pending .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator